![molecular formula C10H14 B14679730 Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- CAS No. 33458-11-6](/img/structure/B14679730.png)
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- is a bicyclic compound with the molecular formula C9H12. It is also known as 5-vinyl-2-norbornene. This compound is characterized by its unique bicyclic structure, which consists of two fused rings, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile such as vinylacetylene. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired bicyclic product.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- often involves catalytic processes. For instance, the vinylic polymerization of norbornene with cobalt (II) compounds and metallocenes in the presence of methylaluminoxane (MAO) has been reported . These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s double bonds are reactive sites that can undergo addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
5-vinyl-2-norbornene: A stereoisomer with different spatial arrangement of atoms.
2-vinylbicyclo[2.2.1]hept-5-ene: Another isomer with variations in the position of the vinyl group.
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the ethenyl and methyl groups enhances its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
33458-11-6 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
5-ethenyl-5-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-3-10(2)7-8-4-5-9(10)6-8/h3-5,8-9H,1,6-7H2,2H3 |
InChI-Schlüssel |
SVLPZOWDVPMLAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2CC1C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)


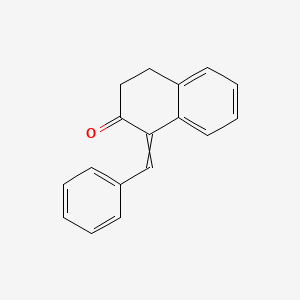
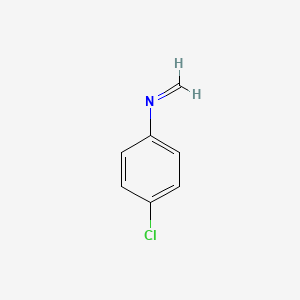
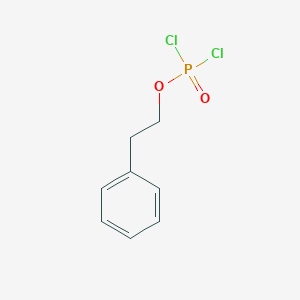

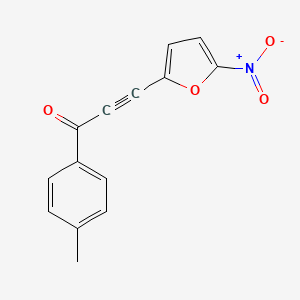


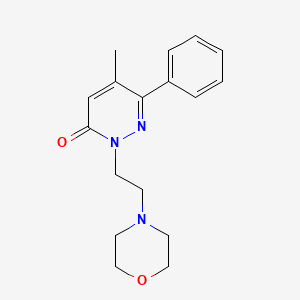
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
